Satranidazol

Übersicht

Beschreibung

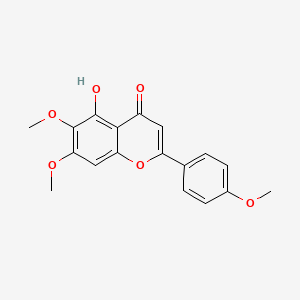

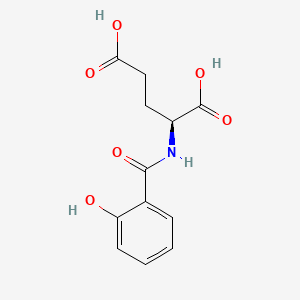

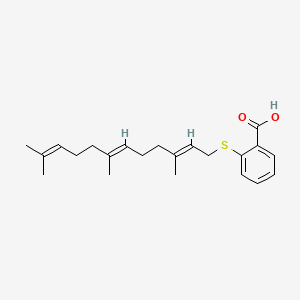

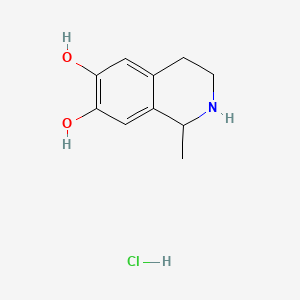

Satranidazole is a novel nitroimidazole compound, chemically designated as 1-methylsulfonyl-3-(1-methyl-5-nitro-2-imidazolyl)-2-imidazolidinone. It is primarily used as an antiamoebic agent, effective against liver abscess, giardiasis, and trichomoniasis . This compound is known for its superior efficacy and better tolerance compared to other similar drugs, such as metronidazole .

Wissenschaftliche Forschungsanwendungen

Satranidazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung der Nitroimidazolchemie und ihrer Derivate verwendet.

Industrie: Es wird in der pharmazeutischen Industrie zur Entwicklung von Antiamoebika eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkung durch die Schädigung von DNA aus. Die Nitrogruppe der Verbindung wird reduziert, was zur Bildung reaktiver Zwischenprodukte führt, die weitreichende DNA-Schäden verursachen, einschließlich Helixdestabilisierung und Strangbruch . Dieser Mechanismus macht es besonders wirksam gegen anaerobe Bakterien und Protozoen .

Ähnliche Verbindungen:

- Metronidazol

- Tinidazol

- Ornidazol

Vergleich: this compound ist einzigartig aufgrund seines höheren Redoxpotenzials, das es im Vergleich zu anderen Nitroimidazolen resistenter gegenüber der Inaktivierung durch Sauerstoff macht . Es zeigt auch eine höhere Plasmakonzentration und bessere Verträglichkeit mit weniger Nebenwirkungen . Dies macht es zu einer überlegenen Wahl für die Behandlung von Protozoeninfektionen.

Zusammenfassend lässt sich sagen, dass this compound ein potentes Antiamoebikum mit einem einzigartigen Wirkmechanismus und überlegener Wirksamkeit im Vergleich zu ähnlichen Verbindungen ist. Seine breite Palette von Anwendungen in der wissenschaftlichen Forschung und Medizin unterstreicht seine Bedeutung im Bereich der Pharmazeutika.

Wirkmechanismus

Target of Action

Satranidazole is a novel nitroimidazole that primarily targets DNA . It is used to treat infections caused by bacteria and parasites .

Mode of Action

Satranidazole interacts with its target, DNA, by causing extensive damage characterized by helix destabilization and strand breakage . This damage is achieved through the reduction of the nitro group in the imidazole ring of the compound .

Biochemical Pathways

The primary biochemical pathway affected by Satranidazole is the DNA replication process. By causing physical damage to DNA, it disrupts the normal replication process, thereby inhibiting the growth and proliferation of bacteria and parasites .

Pharmacokinetics

It is known that the drug’s relatively high redox potential may make it more resistant to inactivation by oxygen . This suggests that Satranidazole may have good bioavailability and a long half-life in the body, allowing it to exert its effects over a prolonged period.

Result of Action

The result of Satranidazole’s action is the effective killing of bacteria and parasites that cause infections. By damaging their DNA, Satranidazole prevents these organisms from replicating and growing, thereby helping to clear the infection .

Action Environment

Environmental factors can influence the action of Satranidazole. For instance, the presence of oxygen can affect the drug’s redox potential and thus its resistance to inactivation . Additionally, the drug’s effectiveness can be influenced by factors such as the pH of the environment, the presence of other substances that can interact with the drug, and the specific characteristics of the bacteria or parasites being targeted.

Biochemische Analyse

Biochemical Properties

Satranidazole interacts with various biomolecules in its mechanism of action. It is known to cause extensive DNA damage characterized by helix destabilization and strand breakage . This interaction with DNA is a key aspect of its biochemical activity.

Cellular Effects

Satranidazole has significant effects on various types of cells and cellular processes. It is known to cause side effects that include headache, metallic taste, dryness in the mouth, stomach upset, and nausea . These effects are usually mild and subside with time. If these symptoms persist for a long time, it is recommended to consult a doctor .

Molecular Mechanism

The molecular mechanism of Satranidazole involves its ability to damage DNA. During reduction, Satranidazole has been examined for its ability to damage DNA . Physical damage to DNA was measured by viscometry, thermal denaturation, and renaturation, and hydroxyapatite chromatography .

Temporal Effects in Laboratory Settings

In laboratory settings, Satranidazole has shown to control the release of the drug over a 12-hour period . The release of Satranidazole was found to be dependent upon the composition of the nanoparticles, the ratio of the components, and possible particle size, as well as bioadhesive ability .

Dosage Effects in Animal Models

In animal models of anaerobic infection, Satranidazole has been tested for its activity against reference strains and clinical isolates . The drug was found to be more active towards anaerobes than many 5-nitroimidazoles because its relatively high redox potential may make it more resistant to inactivation by oxygen .

Metabolic Pathways

It is known that Satranidazole changes the way the body senses pain .

Transport and Distribution

It is known that Satranidazole is a systemically acting drug .

Subcellular Localization

It is known that Satranidazole is a systemically acting drug .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Satranidazol wird durch einen mehrstufigen Prozess synthetisiert, der die Nitrierung von Imidazol-Derivaten umfasst. Die wichtigsten Schritte sind:

Nitrierung: Der Imidazolring wird mit einem Gemisch aus Salpetersäure und Schwefelsäure nitriert.

Substitution: Die Nitrogruppe wird dann an der 2-Position des Imidazolrings durch eine Methylsulfonylgruppe substituiert.

Cyclisierung: Der letzte Schritt umfasst die Cyclisierung des substituierten Imidazols zur Bildung des Imidazolidinonrings.

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von this compound die Verwendung von natürlichen Polysacchariden als Beschichtungsmaterialien zur gezielten Darmbakterienbekämpfung. Dieses Verfahren ist kostengünstig und ungiftig und gewährleistet eine hohe Kompatibilität und optimale Auflösungsprofile des Medikaments .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Satranidazol durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Die Nitrogruppe wird unter anaeroben Bedingungen zu einer Aminogruppe reduziert.

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Substitution: Die Methylsulfonylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Reduktion: Häufige Reagenzien sind Wasserstoffgas und Palladium auf Kohlenstoff als Katalysator.

Oxidation: Es werden Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid verwendet.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Aminoderivate, oxidierte Metaboliten und substituierte Imidazolderivate .

Vergleich Mit ähnlichen Verbindungen

- Metronidazole

- Tinidazole

- Ornidazole

Comparison: Satranidazole is unique due to its higher redox potential, which makes it more resistant to inactivation by oxygen compared to other nitroimidazoles . It also exhibits a higher plasma concentration and better tolerance, with fewer side effects . This makes it a superior choice for treating protozoal infections.

Eigenschaften

IUPAC Name |

1-(1-methyl-5-nitroimidazol-2-yl)-3-methylsulfonylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O5S/c1-10-6(13(15)16)5-9-7(10)11-3-4-12(8(11)14)19(2,17)18/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSHYEAUAUHIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1N2CCN(C2=O)S(=O)(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204840 | |

| Record name | Satranidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56302-13-7 | |

| Record name | Satranidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56302-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Satranidazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056302137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Satranidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Imidazolidinone, 1-(1-methyl-5-nitro-1H-imidazol-2-yl)-3-(methylsulfonyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SATRANIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N7G8A6439 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

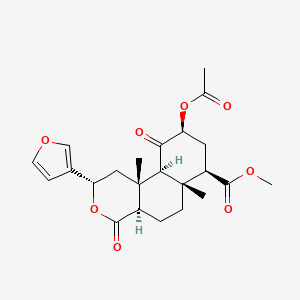

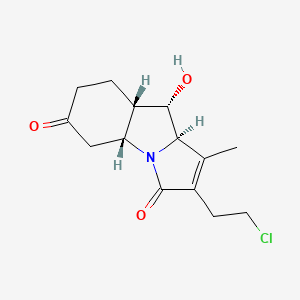

![(1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione](/img/structure/B1681414.png)